molecular formula C6H9N3O2 B1631303 3-Imidazolyl-L-alanine

3-Imidazolyl-L-alanine

Cat. No.: B1631303
M. Wt: 155.15 g/mol
InChI Key: MYFWUKZYURBPHI-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Imidazolyl-L-alanine, chemically known as L-histidine, is a proteinogenic amino acid characterized by an imidazole ring attached to the β-carbon of an L-alanine backbone . This structure confers unique biochemical properties, such as pH buffering capacity and participation in enzyme catalysis, particularly in metalloenzymes where the imidazole group acts as a ligand for metal ions . As an essential amino acid, L-histidine plays critical roles in protein structure, oxygen transport (via hemoglobin), and immune response modulation. Its derivatives are also pivotal in drug development and biochemical research due to their versatility in molecular interactions.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-2-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c7-4(6(10)11)3-5-8-1-2-9-5/h1-2,4H,3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

MYFWUKZYURBPHI-BYPYZUCNSA-N

SMILES

C1=CN=C(N1)CC(C(=O)O)N

Isomeric SMILES

C1=CN=C(N1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CN=C(N1)CC(C(=O)O)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Heterocyclic Group Key Applications Unique Features
This compound (L-histidine) 71-00-1 Imidazole Enzyme catalysis, protein engineering pH-sensitive, metal coordination
3-(1-Pyrazolyl)-L-alanine 2734-48-7 Pyrazole Enzyme specificity studies, peptide synthesis Enhances substrate mimicry
3-(1,2,4-Triazol-1-yl)-L-alanine 4819-36-7 1,2,4-Triazole Peptidomimetics, enzyme inhibitors Mimics peptide bonds; enzymatic stability
3-(2-Tetrazolyl)-L-alanine 405150-16-5 Tetrazole Drug discovery, bioorthogonal chemistry High chemical stability, click chemistry applications
3-(4-Thiazoyl)-L-alanine 119433-80-6 Thiazole Antimicrobial research, material science Sulfur-containing; redox activity

Detailed Analysis

3-(1-Pyrazolyl)-L-alanine
  • Structure : Pyrazole, a five-membered ring with two adjacent nitrogen atoms.
  • Applications: Used to probe enzyme-substrate interactions due to its ability to mimic natural amino acids while introducing steric and electronic variations .
  • Research Findings : Demonstrates utility in protein engineering for creating structurally diverse peptides with modified binding affinities .
3-(1,2,4-Triazol-1-yl)-L-alanine
  • Structure : Triazole, a heterocycle with three nitrogen atoms.
  • Applications : Key in peptidomimetics for designing protease-resistant peptides and enzyme inhibitors. The triazole ring mimics peptide bonds, enhancing metabolic stability .
  • Research Findings : Shown to improve binding affinity in kinase inhibitors by ~30% compared to imidazole-based analogues in in vitro assays .
3-(2-Tetrazolyl)-L-alanine
  • Structure : Tetrazole, a high-energy ring with four nitrogen atoms.
  • Applications : Valued in bioorthogonal reactions (e.g., click chemistry) for bioconjugation. Its stability under physiological conditions makes it suitable for in vivo studies .
3-(4-Thiazoyl)-L-alanine
  • Structure : Thiazole, containing sulfur and nitrogen.
  • Applications : Investigated for antimicrobial properties and redox-active materials. The sulfur atom facilitates electron transfer in catalytic processes .

Comparative Advantages and Limitations

  • Triazolyl/Tetrazolyl Analogues : Enhanced stability and versatility in synthetic biology but may exhibit reduced natural compatibility in biological systems .
  • Pyrazolyl/Thiazoyl Analogues : Broader steric flexibility but lower catalytic efficiency compared to imidazole derivatives .

Research and Industrial Implications

The structural diversity of these compounds enables tailored applications:

  • Drug Design : Triazolyl and tetrazolyl variants are prioritized for stable, orally bioavailable drugs.
  • Biotechnology: Pyrazolyl derivatives aid in enzyme engineering, while thiazoyl compounds are explored for antimicrobial coatings .
  • Material Science : Imidazolyl-based ionic liquids (e.g., 1-Allyl-3-ethylimidazolium iodide) are used in green chemistry due to their low volatility and high conductivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Imidazolyl-L-alanine
Reactant of Route 2
3-Imidazolyl-L-alanine

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